molecular formula C12H15N B14422178 1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane CAS No. 83177-53-1

1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B14422178
CAS No.: 83177-53-1
M. Wt: 173.25 g/mol
InChI Key: XZXNQDCVMLECPM-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a bicyclo[3.1.0]hexane core with a 2-methylphenyl group and an azabicyclic moiety, making it an interesting subject for synthetic and application-oriented research.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane is not well-studied, but it is likely to involve interactions with specific molecular targets and pathways. The compound’s bicyclic structure may enable it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of an azabicyclic moiety. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

CAS No.

83177-53-1

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

1-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C12H15N/c1-9-4-2-3-5-11(9)12-6-10(12)7-13-8-12/h2-5,10,13H,6-8H2,1H3

InChI Key

XZXNQDCVMLECPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C23CC2CNC3

Origin of Product

United States

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